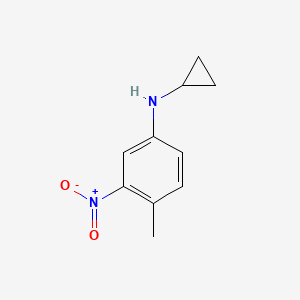

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is an organic compound characterized by a cyclopropyl group attached to a 4-methyl-3-nitro-phenyl group through an amine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine typically involves the following steps:

Nitration: The starting material, 4-methylphenylamine, undergoes nitration to introduce a nitro group at the 3-position, forming 4-methyl-3-nitro-phenylamine.

Cyclopropylation: The nitro-substituted phenylamine is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

Reduction: Cyclopropyl-(4-methyl-3-amino-phenyl)-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

One of the prominent applications of cyclopropyl-containing compounds, including cyclopropyl-(4-methyl-3-nitro-phenyl)-amine, is in the development of antituberculosis agents. Research has indicated that the introduction of cyclopropyl groups into the structure enhances the biological activity against Mycobacterium tuberculosis. A study demonstrated that derivatives with cyclopropyl substitutions exhibited improved efficacy compared to their non-cyclopropyl counterparts, with specific compounds showing minimum inhibitory concentrations (MIC) as low as 0.0125 μg/mL against M. tuberculosis .

HIV-1 Protease Inhibition

This compound has also been evaluated for its potential as an HIV-1 protease inhibitor. The structural modifications involving cyclopropyl groups have been shown to enhance binding affinity to the protease enzyme, making these compounds promising candidates for further development in antiviral therapies . The presence of a cyclopropylaminobenzothiazole group has been highlighted for forming additional interactions within the enzyme's active site, thus improving potency .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. For instance, cyclopropyl groups can be introduced via alkylation reactions involving piperazine derivatives or through direct cyclization methods that utilize nitro-substituted aromatic compounds .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how variations in the chemical structure of cyclopropyl derivatives affect their biological activity. For example, modifications at the para-position of the aromatic ring have shown to significantly influence antituberculosis activity, with para-substituted benzyl piperazines demonstrating superior efficacy compared to meta-substituted analogs .

Case Study: Antituberculosis Compounds

A comprehensive study on a series of cyclic secondary amines revealed that compounds with cyclopropyl substitutions exhibited enhanced bioavailability and serum levels when tested in vivo. These compounds were formulated as hydrochloride salts to improve solubility and absorption, leading to promising results in reducing bacterial loads in animal models .

| Compound | Lungs (Log 10CFU ± SEM) | Log 10 Reduction Untreated | CPU versus Controls |

|---|---|---|---|

| 2 | 7.46 ± 0.25 | 1.04 | Significant |

| 4c | 7.92 ± 0.27 | 0.58 | Significant |

| 4h | 7.53 ± 0.14 | 0.97 | Significant |

This table summarizes the results from in vivo testing where specific compounds showed a significant reduction in bacterial load, highlighting the potential of cyclopropyl derivatives in treating tuberculosis.

Case Study: HIV Protease Inhibition

In another study focused on HIV-1 protease inhibitors, the incorporation of cyclopropyl groups into oxazolidinone derivatives led to notable improvements in enzyme inhibition potency compared to traditional inhibitors . The findings suggest that structural features provided by cyclopropyl substitutions can be strategically utilized to enhance therapeutic efficacy against viral targets.

Wirkmechanismus

The mechanism of action of Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopropyl-(4-chloro-3-nitro-phenyl)-amine: Similar structure but with a chloro group instead of a methyl group.

Cyclopropyl-(4-methyl-3-amino-phenyl)-amine: The nitro group is reduced to an amine group.

Uniqueness

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is unique due to the presence of both a cyclopropyl group and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Cyclopropyl-(4-methyl-3-nitro-phenyl)-amine is a compound characterized by a cyclopropyl group attached to a phenyl ring that carries a methyl and a nitro substituent. This molecular structure suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Antimicrobial Properties

Cyclopropyl derivatives have been noted for their antimicrobial properties. In a study involving various cyclopropyl-substituted compounds, it was found that modifications to the phenyl ring could enhance activity against pathogens such as Mycobacterium tuberculosis. Specifically, compounds with para-substitutions exhibited superior activity compared to their meta counterparts .

Table 1: Antimicrobial Activity of Cyclopropyl Derivatives

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| 4c | 0.0125 | Most active against M. tuberculosis |

| 4k | 0.05 | Maintained good activity with cyclopropyl substitution |

| INH | 0.2 | Standard for comparison |

2. Enzyme Inhibition

The cyclopropane moiety has been implicated in enzyme inhibition mechanisms. For instance, cyclopropylamines can act as irreversible inhibitors of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. The mechanism involves the formation of a cyclopropyl radical that interacts with the enzyme, leading to its inactivation .

Case Study: MAO Inhibition

- Compound : N-benzyl-1-methylcyclopropylamine

- Mechanism : Forms an N-5 flavin adduct through cyclopropyloxy radical formation.

- Outcome : Effective MAO inhibitor with implications for treating depression and anxiety disorders.

3. Antitumor Activity

Recent research has highlighted the potential antitumor effects of compounds containing nitrophenyl groups in conjunction with cyclopropane structures. For example, certain derivatives have shown promising results in inhibiting tumor growth in various cancer models, suggesting that the introduction of a cyclopropane ring can enhance the efficacy of antitumor agents .

Table 2: Antitumor Efficacy of Cyclopropane Derivatives

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| 81c | <10 | Colon cancer (HCT116) |

| 82a | 0.4 | Multiple myeloma |

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Cyclopropane Ring : Enhances binding affinity to target enzymes and receptors.

- Nitro Group : Potentially increases lipophilicity and membrane permeability.

- Methyl Substitution : Alters electronic properties, affecting reactivity and interaction with biological targets.

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-methyl-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-7-2-3-9(11-8-4-5-8)6-10(7)12(13)14/h2-3,6,8,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBBDQZUPKGWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2CC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.